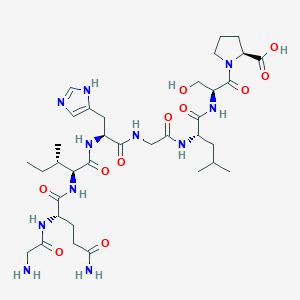
Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline is a synthetic peptide composed of nine amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS with automated synthesizers. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.
Aplicaciones Científicas De Investigación
Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
Exenatide: A synthetic peptide used as a GLP-1 receptor agonist for the treatment of type 2 diabetes.
Semaglutide: Another GLP-1 receptor agonist with a similar structure and function.
Teduglutide: A peptide used for the treatment of short bowel syndrome, differing from natural GLP-2 by a single amino acid.
Uniqueness
Glycyl-L-glutaminyl-L-isoleucyl-L-histidylglycyl-L-leucyl-L-seryl-L-proline is unique due to its specific sequence and potential applications. Unlike other peptides, it may offer distinct advantages in terms of stability, bioavailability, and specificity for certain targets.
Propiedades
Número CAS |
154511-12-3 |
|---|---|
Fórmula molecular |
C35H57N11O11 |
Peso molecular |
807.9 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C35H57N11O11/c1-5-19(4)29(45-31(52)21(8-9-26(37)48)41-27(49)13-36)33(54)43-23(12-20-14-38-17-40-20)30(51)39-15-28(50)42-22(11-18(2)3)32(53)44-24(16-47)34(55)46-10-6-7-25(46)35(56)57/h14,17-19,21-25,29,47H,5-13,15-16,36H2,1-4H3,(H2,37,48)(H,38,40)(H,39,51)(H,41,49)(H,42,50)(H,43,54)(H,44,53)(H,45,52)(H,56,57)/t19-,21-,22-,23-,24-,25-,29-/m0/s1 |
Clave InChI |
GRXFLWXRYFFHOM-KWHDBERRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)


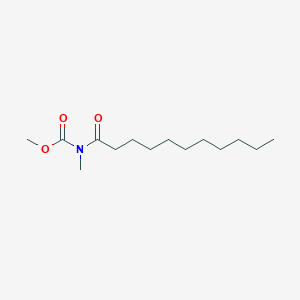

![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
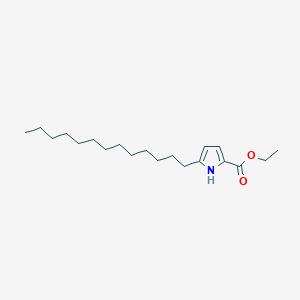
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
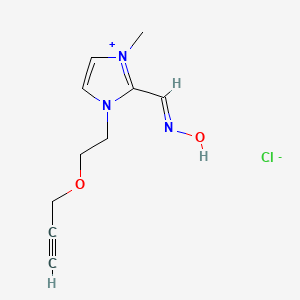
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)
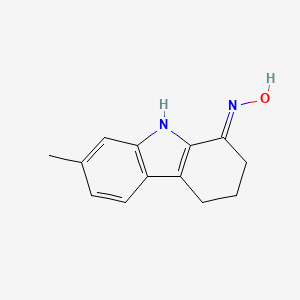
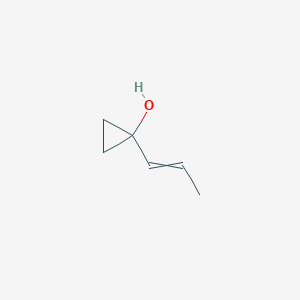
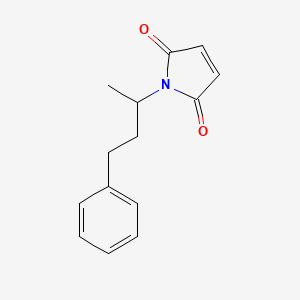
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)
